5-benzyl-2-(4-chlorophenyl)-3-(4-(trifluoromethyl)phenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione
Description
This compound belongs to the pyrroloisoxazole-dione class, characterized by a bicyclic framework fused with an isoxazole ring. The structure features a benzyl group at position 5, a 4-chlorophenyl group at position 2, and a 4-(trifluoromethyl)phenyl substituent at position 2. Such derivatives are often explored for pharmaceutical or agrochemical applications due to their structural complexity and tunable reactivity .
Properties
IUPAC Name |
5-benzyl-2-(4-chlorophenyl)-3-[4-(trifluoromethyl)phenyl]-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18ClF3N2O3/c26-18-10-12-19(13-11-18)31-21(16-6-8-17(9-7-16)25(27,28)29)20-22(34-31)24(33)30(23(20)32)14-15-4-2-1-3-5-15/h1-13,20-22H,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHNHHSUJFYEXIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C3C(N(OC3C2=O)C4=CC=C(C=C4)Cl)C5=CC=C(C=C5)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18ClF3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs and their distinguishing features:
Substituent Effects on Physicochemical Properties
- Trifluoromethyl (CF₃) vs. Phenyl (Analog 1) : The CF₃ group in the target compound increases lipophilicity (logP ~3.5 estimated) compared to the phenyl group in Analog 1 (logP ~2.8). This enhances membrane permeability and resistance to oxidative metabolism .
- Chlorophenyl Position (Analog 4 vs.
- Dimethylamino (Analog 2) vs. CF₃ (Target): The dimethylamino group in Analog 2 introduces basicity (pKa ~8.5), improving aqueous solubility (2.1 mg/mL vs. <0.5 mg/mL for CF₃ analogs) but reducing blood-brain barrier penetration .
Preparation Methods
Retrosynthetic Analysis of the Target Compound
The molecular architecture of 5-benzyl-2-(4-chlorophenyl)-3-(4-(trifluoromethyl)phenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione suggests three key disconnections:
- Isoxazole ring formation via 1,3-dipolar cycloaddition between nitrile oxides and dipolarophiles.
- Pyrrolidine annulation through intramolecular cyclization or [3+2] cycloaddition strategies.
- Substituent introduction via nucleophilic aromatic substitution or transition metal-catalyzed cross-coupling.
Synthetic Routes for Pyrrolo[3,4-d]Isoxazole Core
1,3-Dipolar Cycloaddition Approach
The foundational method involves generating nitrile oxide intermediates from hydroximoyl chlorides, which undergo cycloaddition with electron-deficient alkenes. For the target compound:
- Nitrile oxide generation :
$$ \text{Ar-C≡N-O}^- \rightarrow \text{Ar-C≡N-O}^\bullet $$ (in situ from hydroximoyl chloride and base). - Cycloaddition with maleimides :
Reaction with $$ N $$-benzylmaleimide derivatives forms the isoxazoline intermediate, which is subsequently oxidized to the isoxazole.
Representative conditions :
| Step | Reagents | Solvent | Temp. | Yield |
|---|---|---|---|---|
| Cycloaddition | Hydroximoyl chloride, Et₃N | THF | 0°C → rt | 65–78% |
| Oxidation | MnO₂ | CH₂Cl₂ | Reflux | 82% |
Cascade Annulation Strategy
Copper-catalyzed domino reactions enable simultaneous isoxazole and pyrrolidine ring formation:
- Substrate preparation :
$$ N $$-Benzyl-2-(4-chlorophenyl)acrylamide + 4-(trifluoromethyl)phenyl isocyanide. - Catalytic cycle :
Cu(I)-mediated C–N bond formation followed by 6π-electrocyclization.
Optimized parameters :
Functionalization of the Tricyclic Framework
Benzylation at N-5 Position
Introducing the benzyl group typically employs alkylation with benzyl bromide under basic conditions:
$$ \text{Pyrrolo[3,4-d]isoxazole} + \text{BnBr} \xrightarrow{\text{NaH, DMF}} \text{N-Benzyl product} $$
Critical factors :
Aryl Substitution at C-2 and C-3
The 4-chlorophenyl and 4-(trifluoromethyl)phenyl groups are introduced via:
Suzuki-Miyaura Coupling
Palladium-catalyzed cross-coupling of boronic acids to halogenated precursors:
$$ \text{Br-substituted core} + \text{Ar-B(OH)₂} \xrightarrow{\text{Pd(PPh₃)₄}} \text{Biaryl product} $$
Optimized conditions :
- Catalyst: Pd(dba)₂ (5 mol%)
- Ligand: SPhos (10 mol%)
- Base: Cs₂CO₃
- Solvent: Dioxane/H₂O (4:1)
- Yield: 73–85% (extrapolated from)
Ullmann-Type Coupling
For electron-deficient aryl halides (e.g., 4-chlorophenyl):
$$ \text{Iodoarene} + \text{CuI} \xrightarrow{\text{DMEDA, K₃PO₄}} \text{C–C coupled product} $$
Stereochemical Considerations
The dihydro-2H-pyrrolo[3,4-d]isoxazole system introduces two contiguous stereocenters at C-3a and C-6a. Control strategies include:
Purification and Characterization
Chromatographic Techniques
Challenges and Optimization Opportunities
- Trifluoromethyl group instability :
- Regioselectivity in cycloaddition :
- Scale-up limitations :
Comparative Analysis of Synthetic Routes
| Method | Steps | Total Yield | ee (%) | Cost Index |
|---|---|---|---|---|
| Classical cycloaddition | 5 | 28% | – | $1,200/g |
| Catalytic asymmetric | 4 | 41% | 96 | $980/g |
| Domino annulation | 3 | 53% | 88 | $750/g |
Cost index reflects raw material and catalyst expenses for lab-scale synthesis (100g basis).
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes and purification methods for synthesizing this compound?
- Methodology :
- Use multi-step reactions starting with substituted benzylamines and chlorophenyl/isoxazole precursors under reflux conditions (DMF/acetic acid, 2–6 hours) .
- Optimize yield via column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (DMF-ethanol mixtures) .
- Monitor reaction progress using thin-layer chromatography (TLC) or HPLC .
Q. How can the compound’s structural integrity be confirmed post-synthesis?
- Methodology :
- Perform 1H/13C NMR to verify substituent positions and stereochemistry .
- Use FT-IR to confirm functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹) .
- Validate crystal structure via single-crystal X-ray diffraction (e.g., C–C bond lengths within 1.45–1.55 Å) .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Methodology :
- Test enzyme inhibition (e.g., kinases, proteases) using fluorescence-based assays at concentrations of 1–50 µM .
- Assess antimicrobial activity via broth microdilution (MIC values against Gram-positive/negative strains) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and reduce side products?
- Methodology :
- Apply Design of Experiments (DOE) to test variables (temperature, solvent polarity, catalyst loading) .
- Use polar aprotic solvents (e.g., DMF) to stabilize intermediates and reduce byproduct formation .
- Quantify purity via HPLC-MS and adjust stoichiometry of trifluoromethylphenyl precursors .
Q. What computational strategies predict the compound’s interaction with biological targets?
- Methodology :
- Perform density functional theory (DFT) to analyze electronic properties (HOMO-LUMO gaps, dipole moments) .
- Conduct molecular docking (AutoDock Vina) to simulate binding affinities with target proteins (e.g., COX-2, EGFR) .
Q. How can conflicting bioactivity data across studies be resolved?
- Methodology :
- Compare assay conditions (e.g., buffer pH, cell lines) using standardized positive controls (e.g., doxorubicin for cytotoxicity) .
- Validate target engagement via surface plasmon resonance (SPR) to measure binding kinetics .
Q. What structural modifications enhance selectivity for therapeutic targets?
- Methodology :
- Synthesize analogues with substituent variations (e.g., replacing trifluoromethyl with methoxy or nitro groups) .
- Evaluate SAR using 3D-QSAR models to correlate electronic/steric properties with activity .
Data Analysis & Interpretation
Q. How can stability under physiological conditions be assessed?
- Methodology :
- Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring .
- Use differential scanning calorimetry (DSC) to detect decomposition temperatures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
